Scientific Field: Organic and Medicinal Chemistry
Application Summary: Octanedial is used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner.
Results or Outcomes: The development of these new stereoselective approaches has led to major developments in synthetic chemistry, particularly in the application of spirocyclic structures in drug discovery.
Scientific Field: Green Chemistry
Application Summary: Octanedial is used in the hydrodeoxygenation of bioderived furans to produce octane.
Methods of Application: A novel octanediol-route was developed to produce octane through one-pot conversion of bioderived furans at low temperatures.
Results or Outcomes: The development of this novel pathway has allowed for the efficient production of alkanes from bioderived furans under mild conditions.
Scientific Field: Material Science
Application Summary: Octanedial is used in the synthesis of organic–inorganic hybrid gels.
Methods of Application: The gels are synthesized in a solvent-free medium, under an argon atmosphere at 160 °C.
Scientific Field: Pharmaceutics
Results or Outcomes: The use of Octanedial as a preservative has been demonstrated to be effective.
Scientific Field: Medical Science
Application Summary: 1,2-Octanediol has been identified as a potential pediculicide for treating head louse infestation.
Methods of Application: Clinical studies were community-based.
Results or Outcomes: The use of 1,2-Octanediol was found to eliminate head louse infestation.
Scientific Field: Dermatology
Application Summary: Alkanediols, including 1,2-octanediol, are promising candidates for impacting stratum corneum lipids.
Octanedial, also known as 1,8-octanedial, is a dialdehyde with the molecular formula and a CAS number of 638-54-0. It features two aldehyde functional groups at each end of an eight-carbon chain, making it part of the aliphatic aldehyde family. This compound appears as a colorless liquid and has a distinct odor. Its structure can be represented as:
Due to its unique structure, octanedial exhibits various chemical properties and reactivity patterns that make it significant in both industrial and research applications.
Octanedial exhibits notable biological activity. It has been studied for its potential applications in various fields, including:
Octanedial can be synthesized through several methods:
Octanedial finds utility across various industries:
Research on octanedial's interactions focuses on its chelation properties, particularly with metal ions like copper. These interactions can influence various biochemical pathways and cellular processes:
Compound Name | Molecular Formula | Notable Properties |
---|---|---|
Glutaraldehyde | C5H8O2 | Shorter chain; used as a disinfectant and fixative |
Hexanedial | C6H10O2 | Used in organic synthesis; cross-linking agent |
Decanedial | C10H18O2 | Longer chain; used in similar applications |
Octanedial's longer carbon chain compared to glutaraldehyde and hexanedial gives it unique properties such as increased hydrophobicity and flexibility in
Octanedial, systematically named 1,8-octanedial, is a straight-chain aliphatic dialdehyde with the molecular formula $$ \text{C}8\text{H}{14}\text{O}2 $$. Its structure features two terminal aldehyde groups ($$-\text{CHO}$$) separated by a six-carbon methylene chain ($$-\text{CH}2-$$)$$_6$$. The compound is also known by several synonyms, including suberaldehyde and 1,8-octanedialdehyde, reflecting its relationship to suberic acid (octanedioic acid) and its eight-carbon backbone.
Property | Value | Source |
---|---|---|
IUPAC Name | 1,8-Octanedial | |
CAS Registry Number | 638-54-0 | |
Molecular Formula | $$ \text{C}8\text{H}{14}\text{O}_2 $$ | |
Molecular Weight | 142.20 g/mol | |
Common Synonyms | Suberaldehyde, Octanedialdehyde |
The compound’s linear structure ($$ \text{O=CH-(CH}2)6\text{-CHO} $$) enables diverse reactivity, particularly in cross-coupling and condensation reactions.
Octanedial’s synthesis traces to mid-20th-century advancements in dialdehyde chemistry. Early methods focused on oxidation of 1,8-octanediol, a diol derived from suberic acid esters. For example, catalytic oxidation using chromium-based reagents yielded octanedial but faced challenges in selectivity and yield.
A breakthrough emerged with the development of acetal-Grignard coupling, enabling precise chain elongation. For instance, reacting acetal-protected aldehydes with Grignard reagents (e.g., $$ \text{R-Mg-X} $$) facilitated scalable production of octanedial. Modern enzymatic approaches, such as alcohol dehydrogenase-mediated oxidation, are also being explored for greener synthesis.
Octanedial serves as a versatile bifunctional building block in organic synthesis. Its two aldehyde groups participate in reactions such as:
In polymer science, octanedial’s reactivity has been harnessed to synthesize biodegradable polyesters when copolymerized with citric acid, demonstrating applications in tissue engineering. Its role in asymmetric synthesis is highlighted by enzymatic cascades producing chiral diols, though this remains an area of active research.